molecular formula C21H16F2O2 B1445766 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde CAS No. 1000370-25-1

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde

Cat. No. B1445766
M. Wt: 338.3 g/mol
InChI Key: LOHZLOVLGLWPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde (FBB) is an organic compound with a molecular formula of C14H11FO2, and has a molecular weight of 234.22 g/mol. FBB is a colorless solid that is soluble in organic solvents and has a melting point of 58-60 °C. It is primarily used as a reagent in organic synthesis and is an important intermediate in the synthesis of a variety of compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
2-Fluorobenzyl chloride, 2-Fluorobenzyl alcohol, 4-Hydroxybenzaldehyde, Sodium hydroxide, Sodium chloride, Dichloromethane, Ethanol, Wate

Reaction
Step 1: Synthesis of 2-Fluorobenzyl alcohol, 2-Fluorobenzyl chloride is reacted with sodium hydroxide in ethanol to yield 2-Fluorobenzyl alcohol., Step 2: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde, 4-Hydroxybenzaldehyde is reacted with 2-Fluorobenzyl alcohol in the presence of sodium hydroxide and sodium chloride in water to yield 4-(2-Fluorobenzyloxy)benzaldehyde., Step 3: Synthesis of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde, 4-(2-Fluorobenzyloxy)benzaldehyde is reacted with 2-Fluorobenzyl chloride in the presence of dichloromethane to yield 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde.

Scientific Research Applications

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has been used in a variety of scientific research applications, such as medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has been used as a starting material for the synthesis of a variety of compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. In organic synthesis, 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has been used as a reagent for the synthesis of heterocyclic compounds, such as pyridines and quinolines. In biochemistry, 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has been used as a substrate for the study of enzyme kinetics and as a model compound for the study of enzyme-catalyzed reactions.

Mechanism Of Action

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde binds to the active site of COX-2, preventing the enzyme from catalyzing the reaction that produces prostaglandins.

Biochemical And Physiological Effects

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has been shown to have anti-inflammatory and analgesic effects in animal studies. In addition, 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in organic solvents. However, 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde is not soluble in water, which can limit its use in some experiments.

Future Directions

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has potential for further study in the areas of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, further studies could be conducted to explore the potential of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde as an anti-cancer agent. In organic synthesis, further studies could be conducted to explore the use of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde as a reagent for the synthesis of heterocyclic compounds. In biochemistry, further studies could be conducted to explore the use of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde as a substrate for enzyme kinetics and as a model compound for the study of enzyme-catalyzed reactions. Additionally, further studies could be conducted to explore the potential of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde as an inhibitor of other enzymes involved in inflammation and pain.

properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3-[(2-fluorophenyl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2O2/c22-19-7-3-1-5-16(19)12-18-11-15(13-24)9-10-21(18)25-14-17-6-2-4-8-20(17)23/h1-11,13H,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHZLOVLGLWPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde

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